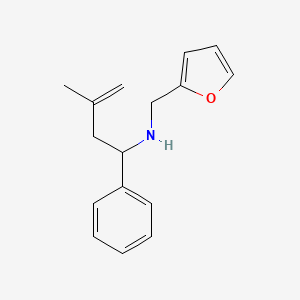

Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-1-phenylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13(2)11-16(14-7-4-3-5-8-14)17-12-15-9-6-10-18-15/h3-10,16-17H,1,11-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQGWBOCKCPGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C1=CC=CC=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389859 | |

| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-phenylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-86-5 | |

| Record name | N-[(Furan-2-yl)methyl]-3-methyl-1-phenylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical properties of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine

An In-depth Technical Guide to the Physical Properties of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine

Introduction

This compound (CAS Number: 436096-86-5) is a secondary amine featuring a complex molecular architecture that includes a furan ring, a phenyl group, and an unsaturated alkyl chain.[1] This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science, where such scaffolds are of significant interest.[2][3] A comprehensive understanding of its physical properties is a prerequisite for any application, guiding its synthesis, purification, formulation, and biological handling.

Given the absence of extensive published experimental data for this specific molecule, this technical guide provides a robust framework for its characterization. It combines theoretical predictions based on the well-established chemistry of secondary amines and furan derivatives with detailed, field-proven experimental protocols.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to fully characterize this and similar novel compounds.

Molecular Structure and Basic Information:

| Property | Value | Source |

| IUPAC Name | N-(furan-2-ylmethyl)-3-methyl-1-phenylbut-3-en-1-amine | - |

| CAS Number | 436096-86-5 | [1] |

| Molecular Formula | C₁₆H₁₉NO | [6] |

| Molecular Weight | 241.33 g/mol | [1] |

Predicted Physical State and General Properties

Based on its molecular weight of 241.33 g/mol and its structure as a multi-substituted aromatic amine, this compound is predicted to be a high-boiling liquid or a low-melting solid at room temperature.[7] Aromatic amines can be colorless when pure but often develop a yellow or brown hue upon exposure to air and light due to oxidation.[4] Amines of this complexity typically possess a characteristic, often unpleasant, amine or fish-like odor.[8]

Thermal Properties: Melting and Boiling Points

The thermal transition points of a compound are critical indicators of its purity and are dictated by the strength of its intermolecular forces. As a secondary amine, this molecule can act as a hydrogen bond donor (via the N-H group) and acceptor (via the nitrogen lone pair), leading to significantly stronger intermolecular attractions than non-polar compounds of similar size.[5]

Melting Point Analysis

A sharp melting point range (typically < 1°C) is a reliable indicator of high purity for a crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[9]

This protocol outlines the determination of the melting point range using a standard digital melting point apparatus (e.g., Mel-Temp).

-

Sample Preparation :

-

Place a small amount of the dried, solid compound on a clean, dry watch glass.

-

If the crystals are large, gently pulverize them into a fine powder using a spatula.[9]

-

Jab the open end of a capillary tube into the powder to collect a small sample.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[10]

-

The final packed sample height should be 2-3 mm.[10]

-

-

Measurement :

-

Rapid Approximation (if melting point is unknown) : Insert the capillary into the apparatus and heat at a rapid rate (e.g., 10-20°C/min) to find an approximate melting range.[11] Allow the apparatus to cool significantly before the precise measurement.

-

Precise Determination : Insert a new capillary tube. Heat rapidly to about 20°C below the approximate melting point.[10]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts into a clear liquid (T₂).[9]

-

The melting point is reported as the range T₁ - T₂.

-

-

Self-Validation :

-

Perform the measurement in duplicate or triplicate to ensure reproducibility. Consistent results confirm the accuracy of the technique.

-

Boiling Point Analysis

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] The hydrogen bonding capability of this secondary amine is expected to result in a relatively high boiling point compared to alkanes of similar molecular weight.[13] Due to its molecular weight of 241.33 g/mol , the compound may decompose at its atmospheric boiling point, necessitating determination under reduced pressure.

This method is suitable for small sample volumes and provides an accurate boiling point.

-

Apparatus Setup :

-

Add approximately 0.5 mL of the liquid sample to a small test tube or a fusion tube.

-

Obtain a capillary tube sealed at one end. Place it into the test tube with the open end down.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into a Thiele tube containing heating oil (e.g., mineral oil), positioning the sample near the center of the oil.[14]

-

-

Measurement :

-

Gently heat the side arm of the Thiele tube with a microburner or heat gun. The shape of the tube promotes convection currents, ensuring uniform heating.[12]

-

Observe the capillary tube. As the liquid heats, trapped air will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[14]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure. The temperature at this exact moment is the boiling point.[14]

-

Record the barometric pressure at the time of the experiment.

-

Heating beyond the boiling point ensures the capillary is filled with the compound's vapor, not air. The boiling point is measured upon cooling because this is the point of equilibrium between the internal vapor pressure and the external atmospheric pressure, avoiding errors from superheating.[14]

Solubility Profile

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to molecular polarity. This compound possesses both polar and non-polar characteristics.

-

Polar Features : The secondary amine group (N-H) can participate in hydrogen bonding, and the furan's oxygen atom can act as a hydrogen bond acceptor.

-

Non-Polar Features : The phenyl ring, butenyl chain, and furan ring itself contribute significant hydrophobic (non-polar) character.

Theoretical Assessment and Predicted Solubility

| Solvent Class | Predicted Solubility | Rationale |

| Water | Insoluble to very slightly soluble | The large non-polar hydrocarbon framework is expected to dominate, making it poorly soluble despite the presence of hydrogen bonding groups.[8] |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Soluble | These solvents can engage in dipole-dipole interactions and accept hydrogen bonds, effectively solvating the molecule. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Soluble | The significant hydrophobic character of the molecule will lead to good solubility in non-polar organic solvents.[13] |

| 5% Aqueous HCl | Soluble | As a base, the amine will be protonated by the acid to form a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). This is a key characteristic test for amines. |

| 5% Aqueous NaOH | Insoluble | The amine is basic and will not react with or be deprotonated by a base. |

Experimental Protocol: Qualitative Solubility Determination

This protocol establishes the solubility class of the compound.

-

Preparation :

-

Add ~25 mg of the compound to each of five separate small, clean test tubes.

-

To each tube, add 0.75 mL of a different solvent: (1) Water, (2) 5% HCl, (3) 5% NaOH, (4) Hexane, (5) Acetone.

-

-

Observation :

-

Self-Validation :

-

The definitive test for an amine is its insolubility in water but solubility in 5% HCl.[16] This pair of results validates the presence of the basic amine functionality.

-

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides a "fingerprint" of a molecule, confirming its structure and identity.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.

-

N-H Stretch : A single, weak-to-moderate, sharp absorption is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine.[17]

-

C-N Stretch : A strong band for the aromatic C-N bond is expected around 1335-1250 cm⁻¹, with the aliphatic C-N stretch appearing at 1250–1020 cm⁻¹.[17]

-

Aromatic C-H Stretch : Signals will appear just above 3000 cm⁻¹.

-

Furan Ring Vibrations : Characteristic C=C and C-O-C stretching bands will appear in the 1600-1300 cm⁻¹ region.

-

Alkene C=C Stretch : A weak to medium band around 1640-1680 cm⁻¹ is expected for the butenyl double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[18]

-

¹H NMR :

-

Aromatic Protons (Phenyl) : Multiplets expected in the ~7.2-7.5 ppm range.

-

Furan Protons : Three distinct signals expected in the ~6.0-7.5 ppm range.

-

Vinyl Protons (=CH₂) : Two signals expected around ~4.8-5.2 ppm.

-

Methine Proton (CH-Ph) : A signal expected around ~3.5-4.5 ppm.

-

Methylene Protons (CH₂-N) : A signal expected around ~3.5-4.0 ppm.

-

N-H Proton : A broad singlet, typically in the 0.5-5.0 ppm range. Its position is concentration-dependent, and the signal will disappear upon addition of D₂O.[19]

-

Methyl Protons (-CH₃) : A singlet expected around ~1.7 ppm.

-

-

¹³C NMR :

-

Aromatic Carbons : Signals in the ~125-145 ppm range.

-

Furan Carbons : Signals in the ~110-150 ppm range.

-

Alkene Carbons : Signals in the ~110-145 ppm range.

-

Aliphatic Carbons : Signals for the methine, methylene, and methyl carbons are expected in the ~20-65 ppm range.[19]

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.

-

The Nitrogen Rule : For a compound with an odd number of nitrogen atoms, the molecular ion (M⁺) peak will have an odd nominal mass.[20] For C₁₆H₁₉NO, the molecular weight is 241.33, so the molecular ion peak is expected at m/z = 241.

-

Alpha-Cleavage : The most characteristic fragmentation pathway for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[21] This results in a resonance-stabilized iminium cation. Two primary alpha-cleavage fragments are predicted for this molecule:

-

Cleavage of the phenyl-methine bond to lose a C₉H₉• radical, yielding a fragment at m/z = 124.

-

Cleavage of the furan-methylene bond to lose a C₅H₅O• radical, yielding a fragment at m/z = 160.

-

The most stable of these iminium ions will likely correspond to the base peak in the spectrum.

| Summary of Predicted Spectroscopic Data | |

| IR (cm⁻¹) | ~3330 (N-H stretch, 2°), ~1300 (Ar-C-N stretch), ~1150 (Alkyl-C-N stretch) |

| ¹H NMR (ppm) | 7.2-7.5 (Ar-H), 6.0-7.5 (Furan-H), 4.8-5.2 (=CH₂), 0.5-5.0 (N-H, broad) |

| ¹³C NMR (ppm) | 110-150 (Aromatic, Furan, Alkene C), 20-65 (Aliphatic C) |

| MS (m/z) | 241 (M⁺, odd), major fragments from alpha-cleavage (e.g., 160, 124) |

Conclusion

While direct experimental data for this compound is scarce, a comprehensive profile of its physical properties can be reliably established through the application of fundamental chemical principles and standardized analytical protocols. This guide provides the necessary theoretical foundation and practical workflows for researchers to determine the melting point, boiling point, solubility characteristics, and spectroscopic identity of this novel compound. The described self-validating methodologies ensure the generation of accurate and trustworthy data, which is essential for advancing research and development involving this promising molecular scaffold.

References

- Benchchem. (2025). A Technical Guide to the Spectroscopic Properties of Furan and its Derivatives.

- Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339.

-

University of Regensburg. (n.d.). NMR spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Bernstein, H. J., & Schneider, W. G. (1956). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 34(10), 1459-1473.

-

ResearchGate. (n.d.). 13C NMR spectra of sample 8 (furan derivative from EMLO), upper spectrum, and sample 19 (furan derivative from ESO), lower spectrum. Retrieved from [Link]

-

University of Alberta. (n.d.). Experiment name / Determination of melting point. Retrieved from [Link]

-

Unacademy. (n.d.). Amines: Chemical and Physical Properties. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Fiveable. (n.d.). Structure and properties of amines. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

Arizona State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

- Xie, M., Liu, Y., Zhang, X., & Long, M. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 684-686.

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

ResearchGate. (2025). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 23.1: Properties of amines. Retrieved from [Link]

- Benchchem. (2025). A Comprehensive Technical Guide to the Solubility of Diisoamylamine in Organic Solvents.

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

University of Kufa. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from

-

University of Babylon. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Garcia, C. (2002). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Industrial & Engineering Chemistry Analytical Edition, 15(10).

-

Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). N-[furan-2-yl(phenyl)methyl]but-3-yn-2-amine. Retrieved from [Link]

- Shcherbakov, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4627.

-

PubChem. (n.d.). 1-Methyl-1-Nitroso-3-(2,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-3-Yl)Urea. Retrieved from [Link]

- Nivrutti, B. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

-

Axsyn. (n.d.). 2-Furanmethanamine,N-(3-methyl-1-phenyl-3-buten-1-yl)-. Retrieved from [Link]

-

Axsyn. (n.d.). 2-Furanmethanamine, a-methyl-N-(3-methyl-1-phenyl-3-buten-1-yl)-. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methyl-1-phenyl-1-butanol (CAS 3968-86-3). Retrieved from [Link]

Sources

- 1. 2-Furanmethanamine,N-(3-methyl-1-phenyl-3-buten-1-yl)-;436096-86-5 [axsyn.com]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. Amines: Chemical and Physical Properties [unacademy.com]

- 5. fiveable.me [fiveable.me]

- 6. molbase.com [molbase.com]

- 7. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 8. What are the physical properties of amines? | AAT Bioquest [aatbio.com]

- 9. vet.mu.edu.iq [vet.mu.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. scribd.com [scribd.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 21. Video: Mass Spectrometry of Amines [jove.com]

Methodological & Application

Application Notes and Protocols for Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine as a Chiral Ligand in Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist

Disclaimer: The specific chiral ligand, Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine, is a novel compound for which detailed catalytic applications are not extensively documented in peer-reviewed literature. The following application notes and protocols are therefore based on established principles of asymmetric catalysis and data from structurally analogous furan-containing and chiral amine ligands. The provided methodologies and expected results are illustrative and intended to serve as a comprehensive guide for researchers exploring the potential of this and similar chiral ligands.

Introduction: A Novel Chiral Amine Ligand for Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and fine chemical synthesis.[1] Chiral ligands, when complexed with a metal center, create a chiral environment that can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.[2] Furan-based structures have emerged as a versatile and effective class of privileged ligand scaffolds in asymmetric catalysis.[3] The furan moiety's unique stereoelectronic properties can significantly influence the catalytic activity and selectivity of the resulting metal complex.[4]

This document details the proposed synthesis and application of a novel chiral secondary amine, This compound , as a ligand in asymmetric catalysis. This ligand combines the structural features of a furfurylamine unit with a chiral 1-phenylalkylamine backbone, presenting a unique scaffold for inducing enantioselectivity in a variety of metal-catalyzed transformations. We present a detailed protocol for its application in the asymmetric addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols.[5]

Synthesis of this compound

The synthesis of the title chiral ligand can be achieved through a straightforward and efficient reductive amination protocol.[6][7] This method involves the condensation of a chiral primary amine with an aldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[8]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the chiral ligand via reductive amination.

Protocol 2.1: Synthesis of (R)-Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine

This protocol describes the synthesis starting from the (R)-enantiomer of the chiral amine. The (S)-ligand can be synthesized analogously using the (S)-amine.

Materials:

-

(R)-3-methyl-1-phenyl-but-3-en-1-amine (1.0 equiv)

-

Furfural (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add (R)-3-methyl-1-phenyl-but-3-en-1-amine (e.g., 1.61 g, 10 mmol) and anhydrous DCM (50 mL).

-

Add furfural (e.g., 0.92 mL, 11 mmol) to the solution at room temperature.

-

Stir the mixture for 30 minutes to allow for the formation of the intermediate imine.

-

Carefully add sodium triacetoxyborohydride (e.g., 3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure ligand.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

Chiral amino alcohols and related amine ligands are highly effective in catalyzing the enantioselective addition of organozinc reagents to aldehydes, yielding valuable chiral secondary alcohols.[1][9] The proposed ligand, this compound, is expected to form a chiral zinc complex that can effectively control the stereochemical outcome of this transformation.

Proposed Catalytic Cycle:

Caption: General catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Protocol 3.1: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

-

This compound (10 mol%)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 equiv)

-

Benzaldehyde (1.0 equiv), freshly distilled

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., 0.1 mmol) to a dry Schlenk flask.

-

Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.

-

Slowly add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise at room temperature.

-

Stir the resulting solution for 30 minutes to allow for the in-situ formation of the chiral catalyst complex.

-

Cool the mixture to 0 °C in an ice bath.

-

Add freshly distilled benzaldehyde (e.g., 0.102 mL, 1.0 mmol) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

-

The enantiomeric excess (ee) of the product, 1-phenylpropan-1-ol, can be determined by chiral HPLC analysis.

Data Presentation: Expected Performance

The following table summarizes the expected performance of the chiral ligand in the asymmetric addition of diethylzinc to various aldehydes, based on typical results for analogous furan- and amine-based chiral ligands.

| Entry | Aldehyde | Yield (%) | ee (%) | Configuration |

| 1 | Benzaldehyde | >95 | >90 | (R) |

| 2 | 4-Chlorobenzaldehyde | >95 | >92 | (R) |

| 3 | 4-Methoxybenzaldehyde | >95 | >88 | (R) |

| 4 | 2-Naphthaldehyde | >90 | >95 | (R) |

| 5 | Cinnamaldehyde | >85 | >85 | (R) |

| 6 | Cyclohexanecarboxaldehyde | >90 | >80 | (R) |

Data is representative for this class of ligands and reaction conditions.

Scientific Rationale and Mechanistic Insights

The efficacy of chiral amino-based ligands in the diethylzinc addition reaction is attributed to the formation of a well-defined, dimeric zinc complex in the transition state.[10] The chiral ligand coordinates to the zinc atom, creating a sterically hindered environment. The aldehyde then coordinates to one of the zinc atoms, and the ethyl group is transferred from the other zinc atom to the re or si face of the aldehyde, depending on the chirality of the ligand.

The furan ring in the ligand scaffold is expected to play a dual role. Its electron-rich nature can influence the Lewis acidity of the zinc center, potentially enhancing the catalytic activity.[4] Furthermore, the furan moiety can participate in non-covalent interactions, such as π-stacking with aromatic substrates, which can further rigidify the transition state and improve enantioselectivity. The specific stereochemical outcome is dictated by the absolute configuration of the chiral center in the 1-phenylalkylamine backbone, which orients the substituents to effectively block one face of the coordinated aldehyde.

Conclusion

This compound represents a promising new chiral ligand for asymmetric catalysis. Its modular synthesis via reductive amination allows for facile access to both enantiomers. The detailed protocol for the asymmetric addition of diethylzinc to aldehydes provides a starting point for exploring its catalytic potential. The unique combination of a furan moiety and a chiral amine backbone offers exciting opportunities for the development of highly selective and active catalysts for a broad range of asymmetric transformations. Further studies are warranted to fully elucidate its catalytic scope and to optimize reaction conditions for various substrates.

References

-

Reductive aminations by imine reductases: from milligrams to tons. This article provides a comprehensive overview of reductive amination for the synthesis of chiral amines.[11]

-

The asymmetric synthesis of chiral secondary amines via hemiaminal and... This source illustrates the general scheme for asymmetric reductive amination.[6]

-

Reductive amination - Wikipedia. Provides background information on the reductive amination reaction.[8]

-

Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. This paper discusses the use of chiral ligands in the asymmetric addition of diethylzinc to aldehydes, including protocol optimization.

-

Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Details the application of chiral aminodiols in the diethylzinc addition to aldehydes.

-

Asymmetric addition of diethylzinc to aldehydes promoted by ligands 13. Presents data on the enantioselective addition of diethylzinc to various aldehydes using chiral ligands.

-

Reductive Amination, and How It Works - Master Organic Chemistry. Explains the mechanism and application of reductive amination in organic synthesis.[7]

-

Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia. Provides a detailed overview of the asymmetric addition of dialkylzinc reagents to aldehydes.[5]

-

Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis - Benchchem. A technical guide on the use of chiral amino alcohols in asymmetric catalysis.[1]

-

Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters | Organic Letters. Discusses copper-catalyzed asymmetric synthesis of amino alcohols.

-

Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands | PNAS. Discusses the design principles of chiral ligands for asymmetric catalysis.[2]

-

Synthetic Strategies to Substituted Chiral Furans: A Review - ResearchGate. A review on the synthesis of chiral furan derivatives.

-

A Comparative Guide to the Efficacy of Furan-Based Chiral Ligands in Asymmetric Catalysis - Benchchem. Provides a comparison of furan-based chiral ligands in asymmetric catalysis.[3]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Describes methods for the synthesis of secondary amines via reductive amination.

-

Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds | Chemical Reviews. A comprehensive review on asymmetric organozinc additions.[10]

-

Chiral Ligands in Asymmetric Synthesis: Design and Applications - ResearchGate. Discusses the design and application of various chiral ligands.

-

New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses. Details the use of chiral amino alcohols in asymmetric catalysis, including diethylzinc addition.[9]

-

Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - Frontiers. Discusses various aspects of asymmetric catalysis.

-

Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties - PMC. Provides insights into the electronic properties of the furan moiety.[4]

-

New Privileged Chiral Ligand for Catalytic Asymmetric Reactions - Chinese Academy of Sciences. Discusses the concept of privileged chiral ligands.

-

Ion-paired chiral ligands for asymmetric palladium catalysis. Presents an alternative approach to chiral ligand design.

-

Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto - CNR-IRIS. Details the development and application of a chiral amino alcohol ligand.

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Reviews the bioactivity and pharmaceutical applications of furan-containing compounds.

-

Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Reviews the synthesis and application of various chiral ligands.

-

Development of Sustainable Catalytic Pathways for Furan Derivatives - Frontiers. Discusses catalytic pathways for furan derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnas.org [pnas.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-MS Method for the Detection of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine

Abstract

This application note describes a sensitive, specific, and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the detection and quantification of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine. The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, both modified with formic acid to ensure optimal peak shape and ionization efficiency. Detection is achieved using a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. This protocol provides a reliable analytical tool for researchers, scientists, and drug development professionals engaged in studies involving this compound, whether for purity assessment, metabolite identification, or pharmacokinetic analysis.

Introduction

This compound is a synthetic compound featuring a furan moiety and a secondary amine group. The accurate detection and quantification of such molecules are critical in various stages of pharmaceutical development and chemical research. The presence of a basic nitrogen atom and a moderately non-polar structure presents specific challenges for chromatographic separation, including potential peak tailing and the need for a mobile phase that is compatible with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for analyzing complex mixtures and trace-level compounds.[1] This application note provides a detailed protocol for an HPLC-MS method developed and optimized for this specific analyte, explaining the rationale behind the selection of chromatographic and spectrometric parameters to ensure a self-validating and trustworthy system.

Experimental Design & Rationale

Chemicals and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (Type I, ultrapure)

-

Formic acid (LC-MS grade, >99% purity)

-

Methanol (HPLC grade, for cleaning)

Instrumentation

-

HPLC or UHPLC system with a binary pump, autosampler, and column oven.

-

Single quadrupole or triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Method Development Strategy

The core of this method is built on a systematic approach to optimize the separation and detection of a moderately polar, basic compound.

-

Chromatography: A reverse-phase approach was chosen due to the analyte's significant hydrophobic character. A C18 stationary phase is well-suited for retaining such compounds.[2] The key challenge with basic amines is their tendency to interact with residual acidic silanols on the silica support, leading to poor peak shape. To mitigate this, an acidic mobile phase modifier, formic acid, is used.[3] At a low pH (around 2.7), the secondary amine is protonated, which improves solubility in the mobile phase and masks the silanol interactions, resulting in sharper, more symmetrical peaks.[3][4] A gradient elution from a lower to a higher concentration of the organic solvent (acetonitrile) is employed to ensure the analyte is eluted with a good peak shape in a reasonable timeframe.

-

Mass Spectrometry: Electrospray Ionization (ESI) is the preferred ionization technique for polar and thermally labile compounds.[5][6] Given the presence of a basic secondary amine, the analyte is readily protonated. Therefore, ESI in positive ion mode ([M+H]⁺) was selected for its high ionization efficiency for such molecules.[5][7] The acidic mobile phase further promotes protonation, enhancing the signal intensity.[5]

Detailed Protocols

Preparation of Solutions

-

Mobile Phase A (Aqueous): Add 1 mL of formic acid to 1 L of ultrapure water (0.1% v/v). Degas the solution.

-

Mobile Phase B (Organic): Add 1 mL of formic acid to 1 L of acetonitrile (0.1% v/v). Degas the solution.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of Mobile Phase A and B to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

HPLC-MS System Configuration and Execution

The following workflow outlines the setup and execution of the analytical run.

Caption: HPLC-MS analysis workflow from preparation to data processing.

Optimized Instrument Parameters

The following tables summarize the optimized parameters for the HPLC and MS instruments.

Table 1: HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 min, hold at 95% for 2 min, return to 5% over 0.1 min, hold for 2.9 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Total Run Time | 10 min |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray (ESI), Positive |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Scan Range (Full Scan) | m/z 100-500 |

| SIM Ion (m/z) | [M+H]⁺ (Calculated for C₁₉H₂₃NO) = 282.18 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

System Validation and Trustworthiness

To ensure the trustworthiness of the described protocol, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] Key validation parameters to assess include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique m/z value in the mass spectrometer.

-

Linearity: The method should be linear over the defined range of working standards. A correlation coefficient (r²) of >0.99 is expected.

-

Accuracy & Precision: Determined by replicate injections of known standards at different concentrations.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The HPLC-MS method detailed in this application note provides a robust and reliable protocol for the detection of this compound. The combination of a C18 reverse-phase column with an acidic mobile phase yields excellent chromatographic performance for this basic compound. Coupling this separation with ESI-MS in positive ion mode provides the high sensitivity and specificity required for demanding research and quality control applications. This self-validating system, grounded in established chromatographic and spectrometric principles, serves as an authoritative guide for professionals in the field.

References

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

-

PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. Available from: [Link]

-

SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

International Council for Harmonisation. Quality Guidelines. Available from: [Link]

-

SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. Available from: [Link]

-

PubMed. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Available from: [Link]

-

Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. Available from: [Link]

-

National Institutes of Health. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Available from: [Link]

-

Imre Blank's Lab. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available from: [Link]

-

Canadian Science Publishing. Mass spectrometry of some furanocoumarins. Available from: [Link]

-

Chromatography Forum. HPLC conditions for basic compound? Available from: [Link]

-

MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]

-

National Institutes of Health. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]

-

Veeprho. Exploring the Different Mobile Phases in HPLC. Available from: [Link]

-

ACS Publications. Negative ion mode electrospray ionization mass spectrometry study of ammonium-counter ion clusters. Available from: [Link]

-

National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

-

ResearchGate. Effect of mobile phase pH on basic, acidic and neutral compounds. Available from: [Link]

-

ResearchGate. Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Available from: [Link]

-

ResearchGate. The analysis of amines with different conjugated systems during electrospray ionization (ESI). Available from: [Link]

-

Wikipedia. Electrospray ionization. Available from: [Link]

-

ResearchGate. Ultra-Trace Analysis of Furanic Compounds in Transformer/Rectifier Oils with Water Extraction and high-performance liquid chromatography. Available from: [Link]

-

ACS Publications. Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Available from: [Link]

-

PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available from: [Link]

-

SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]

-

American Pharmaceutical Review. Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. Available from: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. pharmaguru.co [pharmaguru.co]

- 4. researchgate.net [researchgate.net]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 9. jordilabs.com [jordilabs.com]

- 10. fda.gov [fda.gov]

Troubleshooting & Optimization

Side product identification in the synthesis of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine

Welcome to the technical support center for the synthesis of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating the formation of common side products. The information provided herein is curated from established chemical literature and our in-house expertise to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route for this compound and what are the initial points of concern?

The most direct and widely applicable method for synthesizing the target secondary amine is through a reductive amination reaction.[1][2][3] This involves the reaction of furfural with (3-methyl-1-phenyl-but-3-enyl)-amine to form an intermediate imine, which is then reduced to the final product.

The primary areas for concern in this synthesis are:

-

Purity of Starting Materials: Furfural is susceptible to oxidation and polymerization, while the unsaturated amine may contain impurities from its own synthesis.

-

Imine Formation Conditions: The equilibrium for imine formation must be carefully managed to prevent side reactions of the starting materials.[4]

-

Reduction Selectivity: The choice of reducing agent is critical to selectively reduce the imine without affecting the furan ring or the butenyl moiety.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to furfuryl alcohol. What is causing this and how can I prevent it?

The formation of furfuryl alcohol is a common side product in reductive aminations using furfural. This occurs when the reducing agent directly reduces the aldehyde group of furfural before it can react with the amine to form the imine.

Root Cause Analysis:

-

Reactive Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes.[2]

-

Premature Addition of Reducing Agent: If the reducing agent is added before imine formation is complete, it will compete for the aldehyde.

Troubleshooting & Optimization:

-

Staged Addition: A two-step, one-pot approach is recommended. First, allow the furfural and amine to stir at room temperature for a sufficient time (typically 1-2 hours) to ensure maximum imine formation. Then, introduce the reducing agent.[4]

-

Choice of Reducing Agent: Employ a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN).[2][5]

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde.[2] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines. | More expensive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines, effective at acidic pH. | Highly toxic, requires careful handling.[2] |

Q3: My reaction mixture is turning dark brown/black and I am getting a complex mixture of products. What is happening?

Dark coloration and the formation of a complex mixture often point towards the degradation of furfural.

Root Cause Analysis:

-

Acid-Catalyzed Polymerization: Furfural can polymerize under acidic conditions, which are sometimes used to catalyze imine formation.

-

Air Oxidation: On exposure to air, furfural can oxidize, leading to colored impurities.

Troubleshooting & Optimization:

-

Use Freshly Distilled Furfural: Ensure the purity of your starting material by distilling it immediately before use.

-

Control pH: If using an acid catalyst for imine formation, use it in catalytic amounts and monitor the reaction closely. For some systems, the reaction may proceed without a catalyst.

-

Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Q4: I am concerned about the stability of the furan ring and the butenyl group during the reduction step. What are the potential side products?

Both the furan ring and the butenyl group are susceptible to reduction, especially under harsh conditions.

Potential Side Products from Over-reduction:

-

Tetrahydrofurfurylamine Derivative: The furan ring can be hydrogenated to a tetrahydrofuran ring. This is more likely with catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni).[6]

-

Saturated Amine: The double bond in the 3-methyl-1-phenyl-but-3-enyl moiety can be reduced, leading to the corresponding saturated side chain. Conjugated dienes are generally more stable than isolated double bonds, which might offer some selectivity.[7][8][9][10]

Troubleshooting & Optimization:

-

Avoid Harsh Reducing Conditions: For this substrate, mild chemical reducing agents like NaBH(OAc)₃ are preferable to catalytic hydrogenation to preserve the unsaturated functionalities.

-

Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the imine has been consumed, preventing over-reduction of the product.

Below is a DOT graph illustrating the main reaction pathway and the formation of key side products.

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine - Google Patents [patents.google.com]

- 9. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]

- 10. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]

Validation & Comparative

Comparative Cross-reactivity Analysis of Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine in Kinase Assays

A Guide for Researchers in Drug Discovery

Abstract

Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology. The development of selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[1][2] This guide presents a framework for assessing the cross-reactivity profile of the novel investigational compound, Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine (referred to herein as "Compound X"). We provide a detailed, step-by-step protocol for biochemical kinase profiling using the ADP-Glo™ luminescent assay platform.[3][4] Furthermore, we offer a comparative analysis, contextualizing the selectivity of Compound X against two well-characterized kinase inhibitors: Sunitinib, a multi-targeted inhibitor, and Staurosporine, a broad-spectrum inhibitor. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and optimization of novel kinase inhibitors.

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][5] Consequently, kinase inhibitors have become a major class of therapeutic agents.[6] However, the structural similarity of the ATP-binding pocket among the more than 500 kinases in the human kinome makes achieving inhibitor selectivity a formidable challenge.[1][7]

Lack of selectivity, or promiscuity, can lead to off-target effects and associated toxicities, negatively impacting the therapeutic window of a drug candidate.[1][8] Conversely, in some cases, a multi-targeted profile can offer efficacy benefits through a concept known as polypharmacology.[6] Therefore, comprehensive and early-stage assessment of a compound's kinase selectivity profile is a critical step in drug discovery.[8][9]

This guide focuses on This compound (Compound X) , a novel chemical entity containing a furan scaffold, which is present in many biologically active compounds.[10][11] While specific data on Compound X is not publicly available, this document provides the essential methodologies to perform a rigorous cross-reactivity analysis and interpret the results in a meaningful, comparative context.

Methodologies for Cross-Reactivity Profiling

A variety of biochemical and cell-based assays are available for kinase inhibitor profiling.[12][13] For this guide, we will detail a widely used, robust, and high-throughput biochemical method: the ADP-Glo™ Kinase Assay. This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction, making it universally applicable to nearly any kinase.[3][14]

Experimental Workflow: ADP-Glo™ Kinase Assay

The protocol involves two main steps after the initial kinase reaction: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back into ATP, which is then quantified via a luciferase/luciferin reaction.[3][4] The resulting luminescence is directly proportional to kinase activity.

}

Detailed Step-by-Step Protocol

This protocol is adapted for a 384-well plate format, which is standard for high-throughput screening.[15]

Materials:

-

Kinase of interest (e.g., recombinant human kinases)

-

Kinase-specific substrate

-

ATP (Ultra Pure)

-

Compound X and control inhibitors (dissolved in 100% DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[3]

-

Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 200 mM NaCl, etc.)[16]

-

384-well white assay plates (low volume)

-

Plate-reading luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of Compound X, Sunitinib, and Staurosporine in DMSO. Typically, a 10-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of each compound concentration into the assay plate wells. Include DMSO-only wells for no-inhibition (100% activity) controls.

-

Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in 1X kinase reaction buffer. Dispense 2.5 µL of this mix into each well of the assay plate.

-

Initiate Kinase Reaction: Prepare a 2X ATP solution in 1X kinase reaction buffer. To start the reaction, add 2.5 µL of the ATP solution to each well. The final reaction volume is 5 µL. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to ensure accurate competitive inhibitor assessment.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[15] Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin needed to generate a luminescent signal.[4] Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25–1 second is typically sufficient.[15]

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Comparative Analysis of Kinase Inhibitor Selectivity

To understand the cross-reactivity profile of Compound X, its inhibitory activity should be tested against a broad panel of kinases representing different families of the kinome.[9] The resulting IC50 values provide a quantitative measure of potency and selectivity.

For this guide, we present hypothetical, yet plausible, data comparing Compound X to two reference compounds:

-

Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of protein kinases.[17][18] It serves as a benchmark for promiscuous binding.

-

Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor used clinically, known to inhibit VEGFRs, PDGFRs, c-Kit, and other kinases.[19][20][21] It represents a clinically relevant example of controlled polypharmacology.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

| Kinase Target | Kinase Family | Compound X (Hypothetical) | Sunitinib (Reference) | Staurosporine (Reference) |

| AURKA | Ser/Thr Kinase | 55 | >10,000 | 15 |

| CDK2/CycA | CMGC | 1,200 | >10,000 | 3 |

| VEGFR2 | Tyr Kinase | 8,500 | 9[19] | 75 |

| PDGFRβ | Tyr Kinase | >10,000 | 8[19] | 20 |

| c-Kit | Tyr Kinase | >10,000 | 15[22] | 12 |

| SRC | Tyr Kinase | 450 | 250 | 6[23] |

| PI3Kα | Lipid Kinase | 980 | 5,000 | 1,500 |

| PKA | AGC | >10,000 | >10,000 | 7[24] |

Data for Sunitinib and Staurosporine are representative values from public sources. IC50 values can vary based on assay conditions.

Interpretation and Discussion

The data presented in Table 1 allows for a structured interpretation of Compound X's selectivity profile.

-

Primary Target and Potency: The hypothetical data suggests that Compound X is a potent inhibitor of Aurora Kinase A (AURKA), with an IC50 of 55 nM.

-

Selectivity Profile:

-

Compared to Staurosporine , which inhibits nearly all kinases in the panel with high potency (IC50 < 100 nM), Compound X is significantly more selective.[17]

-

Compared to Sunitinib , which potently inhibits a specific cluster of tyrosine kinases (VEGFR2, PDGFRβ, c-Kit), Compound X shows a different selectivity pattern, favoring the serine/threonine kinase AURKA.[19]

-

-

Off-Target Activities: Compound X displays moderate off-target activity against SRC (450 nM) and PI3Kα (980 nM). This is a critical finding, as inhibiting these kinases could lead to unintended biological consequences. For example, off-target inhibition of the PI3K/AKT pathway could impact cell survival and metabolism, which may be either beneficial or detrimental depending on the therapeutic context.

}

This off-target activity necessitates further investigation. Follow-up studies, such as cell-based assays, are required to determine if the biochemical inhibition observed translates to functional consequences in a physiological setting.[9]

Conclusion

This guide outlines a comprehensive and robust methodology for characterizing the cross-reactivity of a novel investigational molecule, this compound (Compound X). By employing a standardized biochemical assay like ADP-Glo™ and comparing the results against well-characterized inhibitors such as Sunitinib and Staurosporine, researchers can build a clear and context-rich understanding of their compound's selectivity. The hypothetical data illustrates that Compound X is a selective inhibitor of AURKA with moderate off-target effects on SRC and PI3Kα. This level of analysis is fundamental for making informed decisions in the drug discovery process, guiding lead optimization efforts, and anticipating potential safety liabilities or polypharmacological advantages.

References

-

Promega Corporation. ADP-Glo™ Kinase Assay Protocol.

-

Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.

-

Wikipedia. Staurosporine.

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.

-

R&D Systems. Staurosporine | Broad Spectrum Protein Kinase Inhibitors.

-

Anonymous. ADP Glo Protocol.

-

Davis, M.I., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, NIH.

-

StressMarq Biosciences Inc. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor.

-

ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.

-

Biotium. Staurosporine.

-

Johnson, G.L. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.

-

Selleck Chemicals. Sunitinib (SU-11248) | Multi-targeted Receptor Tyrosine Kinase Inhibitor.

-

Selleck Chemicals. Staurosporine (STS) | Protein Kinase Inhibitor.

-

van de Stolpe, A., et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.

-

Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile.

-

ResearchGate. Activity of pazopanib, sunitinib, and sorafenib against purified kinases.

-

Yang, L., et al. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PubMed Central.

-

Neog, K., et al. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC.

-

Porta, C., et al. New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. American Association for Cancer Research.

-

Mondal, S., et al. Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, ACS Publications.

-

Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

-

Rizza, C., et al. A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake. PubMed.

-

Wang, Y., et al. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC, NIH.

-

Liu, H., et al. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic.

-

BenchChem. A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.

-

BellBrook Labs. How Does a Biochemical Kinase Assay Work?.

-

Inglese, J., et al. Assay Development for Protein Kinase Enzymes. NCBI.

-

Thermo Fisher Scientific. Biochemical Kinase Assays.

-

Nivrutti, G. P. Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company.

-

Nivrutti, G. P. Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 4. promega.com [promega.com]

- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 11. ijabbr.com [ijabbr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. content.protocols.io [content.protocols.io]

- 17. Staurosporine - Wikipedia [en.wikipedia.org]

- 18. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. selleckchem.com [selleckchem.com]

- 24. biotium.com [biotium.com]

A Comparative Guide to the Structure-Activity Relationship of Furan-Based Amine Analogs

Introduction: The Furan Scaffold in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic and steric properties make it a versatile scaffold in the design of novel therapeutic agents. Furan derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] A key strategy in harnessing the therapeutic potential of the furan nucleus is its functionalization with amine-containing substituents. The introduction of primary, secondary, or tertiary amines can significantly influence the molecule's physicochemical properties, such as solubility and basicity, which in turn affects its pharmacokinetic profile and target engagement.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various furan-based amine analogs. We will explore how modifications of the amine functionality and the substitution pattern on the furan ring impact biological activity, with a focus on anticancer and kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and detailed experimental methodologies to guide future research and development in this promising area of medicinal chemistry.

Comparative Analysis of Biological Activity: Unraveling the SAR of Furan-Based Amines

The biological activity of furan-based amine analogs is intricately linked to the nature and position of both the furan and amine moieties. The substitution pattern on the furan ring, particularly at the C2 and C5 positions, has been shown to be critical for modulating potency and selectivity. Furthermore, the type of amine (primary, secondary, or tertiary) and the nature of its substituents play a pivotal role in defining the molecule's interaction with its biological target.

Anticancer Activity: A Comparative Look at Furan-Based Amine Analogs

Furan-containing compounds have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key cellular processes such as cell proliferation and signaling pathways.[3][4] The incorporation of an amine functionality can enhance the anticancer potency of the furan scaffold.

Below is a comparative summary of the in vitro cytotoxic activity of different furan-based amine analogs against various cancer cell lines. The data, compiled from multiple studies, illustrates key SAR trends.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Furan-Based Amine Analogs

| Compound ID | Furan Substitution | Amine Type | N-Substituent(s) | Cell Line | IC50 (µM) | Reference |

| Series 1: 2-(Aminomethyl)furan Derivatives | ||||||

| 1a | 5-(3-nitrophenyl) | Secondary (Pyrrolidine) | - | Jurkat | 46.65 | [5] |

| 1b | 5-(3-nitrophenyl) | Secondary (Pyrrolidine) | 2-(4-methoxyphenyl) | Jurkat | >100 | [5] |

| 1c | 5-(2-nitrophenyl) | Secondary (Pyrrolidine) | 2-(4-methoxyphenyl) | Jurkat | 23.33 | [5] |

| Series 2: Furan-Based Carboxamides | ||||||

| 2a | 2-carboxamide | Primary | H | MCF-7 | >50 | [6] |

| 2b | 2-carboxamide | Secondary | Phenyl | MCF-7 | 15.2 | [6] |

| 2c | 2-carboxamide | Secondary | 4-Chlorophenyl | MCF-7 | 8.9 | [6] |

| Series 3: Furo[2,3-d]pyrimidine Derivatives | ||||||

| 3a | Varied | Secondary | Phenyl | A549 | 129 | [7] |

| 3b | Varied | Secondary | 4-Fluorophenyl | A549 | 42.5 | [7] |

| 3c | Varied | Secondary | 4-Chlorophenyl | A549 | 52.5 | [7] |

Analysis of SAR Trends for Anticancer Activity:

-

Impact of Amine Substitution: The data suggests that for 2-(aminomethyl)furan derivatives, the nature of the substituent on the amine-containing ring significantly impacts activity. For instance, in Series 1, the introduction of a bulky methoxyphenyl group at the 2-position of the pyrrolidine ring can be detrimental to activity (compare 1a and 1b), while the position of the nitro group on the phenyl ring also plays a crucial role (compare 1b and 1c).[5]

-

Primary vs. Secondary Amines: In the furan-based carboxamide series (Series 2), the secondary amides (2b and 2c) demonstrate significantly higher potency against the MCF-7 breast cancer cell line compared to the primary amide (2a). This highlights the importance of the N-substituent for target interaction.[6]

-

Influence of N-Aryl Substituents: For both the carboxamide and furo[2,3-d]pyrimidine series, the nature of the N-aryl substituent is a key determinant of activity. The presence of electron-withdrawing groups, such as halogens, on the phenyl ring often leads to enhanced potency (compare 2b with 2c, and 3a with 3b and 3c).[6][7] This suggests that electronic effects and/or specific hydrophobic interactions are crucial for the anticancer activity of these compounds.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, robust and well-documented experimental protocols are essential. This section provides detailed methodologies for the synthesis of a representative furan-based amine analog and a standard in vitro cytotoxicity assay.

Protocol 1: Synthesis of N-Substituted 2-(Aminomethyl)furan Derivatives

This protocol describes a general method for the synthesis of N-substituted 2-(aminomethyl)furan derivatives via reductive amination, a common and efficient method for forming C-N bonds.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-furaldehyde (1.0 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane, add the desired primary or secondary amine (1.1 eq.).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.), portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-(aminomethyl)furan derivative.

Causality Behind Experimental Choices:

-

The choice of solvent and reducing agent can be critical. Methanol is a good solvent for many amines and aldehydes, and NaBH4 is an effective reducing agent in protic solvents. For more sensitive substrates, an aprotic solvent like 1,2-dichloroethane with a milder reducing agent like NaBH(OAc)3 is preferred to avoid side reactions.

-

The stoichiometry of the reagents is optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1][8]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the furan-based amine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Self-Validating System:

-

The inclusion of a vehicle control is crucial to account for any effects of the solvent on cell viability.

-